4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide
Overview
Description
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . It is a brominated benzamide derivative that contains a morpholine ring, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-(morpholin-4-yl)ethylamine in the presence of a base such as triethylamine . The reaction is carried out at low temperatures (0-5°C) to ensure high yield and purity . Another method involves the use of sodium bicarbonate in water and acetonitrile, followed by irradiation for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve multi-step reactions, including the use of dichloromethane and sodium bicarbonate in acetonitrile and water, followed by irradiation . These methods ensure the efficient and scalable production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Sodium Bicarbonate: Used in aqueous reactions to maintain pH.
Acetonitrile and Dichloromethane: Common solvents used in the synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The morpholine ring and bromine atom play crucial roles in its binding affinity and reactivity with target molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-iodo-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide
Uniqueness
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from its chloro, fluoro, and iodo counterparts, which have different reactivities and applications .
Properties
IUPAC Name |
4-bromo-N-(2-morpholin-4-ylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYWFUWFCOJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214815 | |
Record name | Benzamide, 4-bromo-N-(2-(4-morpholinyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64544-19-0 | |
Record name | Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64544-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-bromo-N-(2-(4-morpholinyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-bromo-N-(2-(4-morpholinyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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